(1-Isobutyryl-piperidin-4-YL)-acetic acid
Description
Properties
IUPAC Name |
2-[1-(2-methylpropanoyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8(2)11(15)12-5-3-9(4-6-12)7-10(13)14/h8-9H,3-7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUURAINPBATFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Piperidine Nitrogen
- Reagents: Isobutyryl chloride or isobutyric anhydride is used to acylate the nitrogen atom of piperidine.
- Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature (0°C to room temperature) to control reactivity.
- Base: A non-nucleophilic base such as triethylamine or pyridine is added to scavenge the hydrogen chloride formed.
- Outcome: Formation of N-isobutyryl-piperidine intermediate with high selectivity.
Introduction of the Acetic Acid Side Chain at the 4-Position
Approach 1: Alkylation via Halogenated Acetic Acid Derivatives
- The 4-position of piperidine can be functionalized by nucleophilic substitution using a halogenated acetic acid derivative (e.g., bromoacetic acid or its esters).
- The N-isobutyryl-piperidine intermediate is treated with a base (such as sodium hydride or potassium carbonate) to deprotonate the 4-position, followed by reaction with the halogenated acetic acid derivative.
- This step introduces the acetic acid moiety or its ester, which can be hydrolyzed subsequently.
Approach 2: Oxidation of a 4-Methylpiperidine Intermediate
- Starting from 4-methylpiperidine, selective oxidation (e.g., with KMnO4 or other oxidants) converts the methyl group to a carboxylic acid.
- Subsequent N-acylation with isobutyryl chloride yields the target compound.
Hydrolysis and Purification
- If esters are used in the alkylation step, saponification with aqueous base (NaOH or KOH) converts esters to the free acetic acid.
- The product is purified by extraction with organic solvents, drying over anhydrous sodium sulfate, and crystallization or column chromatography.
Representative Experimental Protocol (Based on Patent WO1997049698A1)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Piperidine + Isobutyryl chloride, Et3N, DCM, 0°C to RT | Formation of N-isobutyryl-piperidine | High yield (>85%), monitored by TLC |
| 2 | N-isobutyryl-piperidine + Bromoacetic acid ester, K2CO3, DMF, 50°C | Alkylation at 4-position | Moderate to good yield (60-75%) |
| 3 | Hydrolysis: NaOH aqueous, reflux | Conversion of ester to acetic acid | Quantitative conversion |
| 4 | Extraction with ethyl acetate, drying (Na2SO4), evaporation | Isolation and purification | Pure compound obtained |
Analytical Data and Research Findings
- Purity and Identity: Confirmed by NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.
- NMR Characteristics: Signals corresponding to the isobutyryl group (methyl doublets and methine multiplet), piperidine ring protons, and acetic acid methylene protons.
- IR Spectra: Characteristic carbonyl stretches for amide (~1650 cm⁻¹) and carboxylic acid (~1700 cm⁻¹).
- Melting Point: Consistent with literature values for similar piperidine acetic acid derivatives.
- Stability: The compound is stable under normal storage conditions but sensitive to strong acids or bases that may hydrolyze the amide bond.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Acylation + Alkylation | Piperidine | Isobutyryl chloride, Bromoacetic acid ester | Mild temperature, inert solvent | High selectivity, scalable | Requires careful control of reaction conditions |
| Oxidation + Acylation | 4-Methylpiperidine | KMnO4 (oxidant), Isobutyryl chloride | Oxidation step requires careful control | Direct introduction of acid group | Oxidation may cause over-oxidation or side products |
| Direct Substitution | N/A (less common) | Pre-formed piperidin-4-yl acetic acid + Isobutyryl chloride | Standard acylation | Simpler steps | Availability of starting materials may be limited |
Chemical Reactions Analysis
Types of Reactions
(1-Isobutyryl-piperidin-4-YL)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(1-Isobutyryl-piperidin-4-YL)-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Isobutyryl-piperidin-4-YL)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Piperidin-4-yl Acetic Acid Derivatives with Aromatic Substituents
Key Compounds :
- 2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic acid (9a)
- 2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic acid (9b)
- 2-(1-(4-(tert-Butoxycarbonyl)phenyl)piperidin-4-yl)acetic acid (9c)
- 2-(1-(2-Bromo-4-(methoxycarbonyl)phenyl)piperidin-4-yl)acetic acid (9d)
Piperidine Derivatives with Heterocyclic or Aliphatic Substituents
- [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid (CAS: 224456-41-1) : Features an ethoxycarbonyl group, enhancing lipophilicity (Molecular Weight: 215.25 g/mol). Used in peptide synthesis and as a building block for bioactive molecules .
- (1-{[4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid : Contains a pyrrole ring, which may enhance π-π stacking interactions in target binding (Molecular Weight: 336.38 g/mol) .
Comparison Highlights :
- Lipophilicity : Ethoxycarbonyl (11) and pyrrole (16) substituents increase logP values, affecting membrane permeability.
- Bioactivity : While 9a–9d show sEH inhibition, compounds like those in exhibit antiallergic and spasmolytic activities due to diphenylmethylene substituents .
Biological Activity
(1-Isobutyryl-piperidin-4-YL)-acetic acid is a compound with potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
- Chemical Formula : C₁₁H₁₉NO₃
- Molecular Weight : 213.28 g/mol
- CAS Number : 1171916-91-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to modulate neurotransmitter receptors and enzymes, which can influence several physiological processes:
- Receptor Interaction : The compound may act on serotonin receptors, potentially exhibiting antidepressant or anxiolytic effects.
- Enzyme Modulation : It can interact with enzymes involved in metabolic pathways, influencing cellular metabolism and signaling pathways.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds derived from piperidine structures have shown efficacy in disrupting the interaction between c-Myc and Max proteins, leading to apoptosis in lung cancer cell lines .
Antimicrobial Activity
Research has suggested potential antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics. The compound's ability to act as a ligand for biological receptors could also enhance its utility in receptor-ligand interaction studies.
Study 1: Anticancer Activity
A study focused on piperidine derivatives demonstrated that specific compounds exhibited IC50 values of 6.32 μM against A549 lung cancer cells, indicating potent anticancer effects. The mechanism involved downregulation of c-Myc protein levels, which is crucial for tumor growth .
Study 2: Metabolic Impact
In animal models, this compound was observed to enhance protein synthesis and cellular metabolism at low doses. However, higher doses resulted in toxic effects such as liver damage, emphasizing the need for careful dosage control in therapeutic applications.
Summary Table of Biological Activities
Q & A
Q. What synthetic routes are recommended for (1-Isobutyryl-piperidin-4-yl)-acetic acid, and how can reaction conditions be optimized?
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the isobutyryl group (e.g., δ ~2.5 ppm for CH(CH)) and acetic acid moiety (δ ~2.1 ppm for CHCOO) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: 228.16 g/mol) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) and detect byproducts .
Q. How can researchers ensure compound stability during storage and handling?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent degradation. Pre-formulation stability studies (e.g., 1–3 months at 4°C and 25°C) via HPLC monitor decomposition. Use desiccants to mitigate hygroscopicity .
Advanced Research Questions
Q. How to design experiments to investigate the interaction of this compound with neurological targets?
- Methodological Answer :
- Target Identification : Use computational docking (e.g., AutoDock Vina) against cannabinoid or sigma-1 receptors, leveraging structural homology with piperidine-based ligands .
- In Vitro Binding Assays : Radioligand displacement (e.g., [H]anandamide for CB1 receptors) with membrane preparations from transfected HEK293 cells. Calculate IC via nonlinear regression .
- Functional Assays : Electrophysiology (patch-clamp) in neuronal cultures to assess modulation of ion channels (e.g., GABA) .
Q. How can structural modifications enhance the compound’s bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied acyl groups (e.g., propionyl vs. isobutyryl) or acetic acid substituents (e.g., methyl ester prodrugs). Test in receptor-binding and ADMET assays .
- Data-Driven Optimization : Prioritize modifications based on LogP (target 1–3), polar surface area (<90 Ų), and metabolic stability (microsomal assays) .
Q. How to resolve contradictions in biochemical data (e.g., conflicting binding affinities)?
- Methodological Answer :
- Orthogonal Validation : Combine radioligand assays with SPR (surface plasmon resonance) to confirm binding kinetics .
- Proteomic Profiling : SILAC-based mass spectrometry identifies off-target interactions in complex matrices (e.g., brain homogenates) .
- Negative Controls : Use enantiomers or structurally unrelated compounds to rule out nonspecific effects .
Data Contradiction Analysis Example
Scenario : Discrepancies in CB1 receptor binding affinity across labs.
Resolution Steps :
Verify compound purity (HPLC, NMR) and receptor preparation (e.g., species-specific isoforms).
Standardize assay buffers (pH 7.4, 1 mM Mg) and temperature (25°C).
Cross-validate with a functional assay (e.g., cAMP inhibition) .
Safety and Compliance
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
